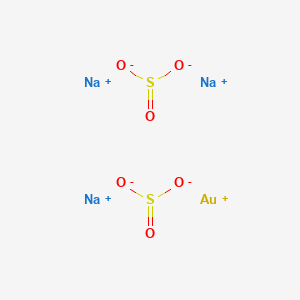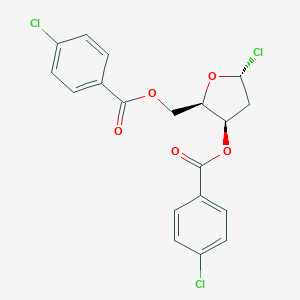
trisodium;gold(1+);disulfite
Descripción general
Descripción
. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The preparation of sulfurous acid, gold(1+) sodium salt (2:1:3) involves the reaction of gold salts with sodium sulfite under controlled conditions . The synthetic route typically includes dissolving gold salts in water, followed by the addition of sodium sulfite. The reaction is carried out at a specific temperature and pH to ensure the formation of the desired compound. Industrial production methods may involve large-scale reactors and precise control of reaction parameters to achieve high purity and yield .
Análisis De Reacciones Químicas
trisodium;gold(1+);disulfite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield gold(III) compounds, while reduction reactions can produce elemental gold .
Aplicaciones Científicas De Investigación
trisodium;gold(1+);disulfite has numerous scientific research applications. In chemistry, it is used as a reagent for various reactions and as a catalyst in certain processes . In biology, it has been studied for its potential therapeutic effects and interactions with biological molecules. In medicine, it is explored for its potential use in diagnostic and therapeutic applications, particularly in the field of oncology . Industrially, it is used in processes such as electroplating and as a precursor for other gold-containing compounds .
Mecanismo De Acción
The mechanism of action of sulfurous acid, gold(1+) sodium salt (2:1:3) involves its interaction with molecular targets and pathways within biological systems . The compound can interact with proteins, enzymes, and other biomolecules, leading to various biochemical effects. These interactions may involve the formation of coordination complexes with metal ions, influencing the activity of enzymes and other proteins .
Comparación Con Compuestos Similares
trisodium;gold(1+);disulfite can be compared with other gold-containing compounds such as gold(III) chloride and gold(I) cyanide . While all these compounds contain gold, they differ in their chemical properties, reactivity, and applications. For example, gold(III) chloride is a strong oxidizing agent, whereas gold(I) cyanide is used in electroplating. The unique combination of gold with sodium sulfite in sulfurous acid, gold(1+) sodium salt (2:1:3) provides distinct properties that make it suitable for specific applications .
Propiedades
IUPAC Name |
trisodium;gold(1+);disulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.3Na.2H2O3S/c;;;;2*1-4(2)3/h;;;;2*(H2,1,2,3)/q4*+1;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFKUFJKKKTKSB-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)[O-].[O-]S(=O)[O-].[Na+].[Na+].[Na+].[Au+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuNa3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80889673 | |
| Record name | Sulfurous acid, gold(1+) sodium salt (2:1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19153-98-1 | |
| Record name | Sulfurous acid, gold(1+) sodium salt (2:1:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019153981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfurous acid, gold(1+) sodium salt (2:1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfurous acid, gold(1+) sodium salt (2:1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gold(1+) trisodium disulphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















